2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid
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Overview
Description
2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid is a complex organic compound with a molecular formula of C29H47N3O6S This compound is characterized by its unique structure, which includes an ethoxy group, a stearamido group, and a pyrazolinyl group attached to a benzenesulphonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid typically involves multiple steps, starting with the preparation of the core benzenesulphonic acid structure. The ethoxy group is introduced through an etherification reaction, while the stearamido group is added via an amide formation reaction. The pyrazolinyl group is incorporated through a cyclization reaction involving appropriate precursors. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy and stearamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives .
Scientific Research Applications
2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-(5-oxo-3-amino-2-pyrazolin-1-yl)benzenesulphonic acid
- 2-Ethoxy-5-(5-oxo-3-benzamido-2-pyrazolin-1-yl)benzenesulphonic acid
- 2-Ethoxy-5-(5-oxo-3-hexamido-2-pyrazolin-1-yl)benzenesulphonic acid
Uniqueness
2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
3968-15-8 |
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Molecular Formula |
C29H47N3O6S |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
2-ethoxy-5-[3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C29H47N3O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(33)30-27-23-29(34)32(31-27)24-20-21-25(38-4-2)26(22-24)39(35,36)37/h20-22H,3-19,23H2,1-2H3,(H,30,31,33)(H,35,36,37) |
InChI Key |
HFDAKMRRPSYKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O |
Origin of Product |
United States |
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